7-Bromo-1-chloro-3-methylisoquinoline
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Overview
Description
7-Bromo-1-chloro-3-methylisoquinoline is a compound that belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound is structurally related to isoquinoline derivatives that have been studied for various chemical properties and synthetic applications. Although the provided papers do not directly discuss 7-Bromo-1-chloro-3-methylisoquinoline, they provide insights into similar compounds that can help infer the properties and synthetic routes for the compound .
Synthesis Analysis
The synthesis of isoquinoline derivatives often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of 6-bromo-2-chloro-4-methylquinoline was achieved through a condensation reaction followed by a cyclization known as the Knorr reaction . Similarly, the synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline was described via lithiation, formylation, and reductive amination . These methods suggest that the synthesis of 7-Bromo-1-chloro-3-methylisoquinoline could potentially be carried out through analogous strategies, involving halogenation, cyclization, and functional group transformations.
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives can be elucidated using spectroscopic techniques and computational methods. Vibrational spectroscopic investigations, along with ab initio and DFT studies, have been used to analyze the structure of 7-bromo-5-chloro-8-hydroxyquinoline . These studies provide a detailed understanding of the vibrational modes and optimized geometry of the compound. The crystal structure of 7-bromoquinolin-8-ol revealed intermolecular and weak intramolecular hydrogen bonds, influencing the solid-state packing . These findings can be extrapolated to predict the molecular structure and intermolecular interactions of 7-Bromo-1-chloro-3-methylisoquinoline.
Chemical Reactions Analysis
Isoquinoline derivatives can undergo various chemical reactions, including halogenation, cyclization, and nucleophilic substitution. The synthesis of 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involved a modified Conrad-Limpach procedure and a nucleophilic non-isotopic exchange . Additionally, the formation of bromonium ylides through intramolecular reactions has been reported for the synthesis of 4-bromo-1,2-dihydroisoquinolines . These reactions highlight the reactivity of bromo- and chloro-substituted isoquinolines, which could be relevant for the chemical transformations of 7-Bromo-1-chloro-3-methylisoquinoline.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives can be inferred from their molecular structure and functional groups. For example, the presence of bromo and chloro substituents can affect the compound's polarity, solubility, and reactivity. The vibrational spectroscopy data provide insights into the compound's stability and possible interactions with other molecules . The crystal structure analysis can reveal the solid-state properties, such as crystal packing and potential for forming polymorphs . These analyses are essential for understanding the behavior of 7-Bromo-1-chloro-3-methylisoquinoline in different environments and its suitability for various applications.
Scientific Research Applications
Photochromic Compounds Synthesis
7-Bromo-1-chloro-3-methylisoquinoline derivatives have been involved in the synthesis of photochromic compounds. Specifically, the Duff formylation of related bromo or chloro hydroxyquinolines leads to formyl derivatives, which are then used to produce photochromic spiro[indoline-2,2′-2H-pyrano[3,2-h]quinolines]. These compounds exhibit interesting thermal and photo-induced isomerization properties, making them potentially useful for various applications such as smart coatings or UV-protective lenses (Voloshin et al., 2008).
Medicinal Chemistry Intermediate
In medicinal chemistry, the related compound 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile is an important intermediate for the synthesis of PI3K/mTOR inhibitors, which are significant in cancer treatment and research. This indicates the potential role of structurally similar compounds like 7-Bromo-1-chloro-3-methylisoquinoline in the synthesis of bioactive molecules (Fei Lei et al., 2015).
N-heterocyclic Carbene Complex Synthesis
The compound has been used in the synthesis of novel carbene complexes, specifically cationic carbene complexes with no heteroatom in the ring containing the carbene carbon. These complexes were synthesized by oxidative substitution and have been characterized, indicating potential applications in catalysis or material science due to the unique properties of N-heterocyclic carbenes (Schuster & Raubenheimer, 2006).
Synthetic Chemistry
7-Bromo-1-chloro-3-methylisoquinoline and related compounds are used in various synthetic chemistry applications, like the synthesis of 8-bromoisoquinolines and investigations into the crystal structure of amine-borane complexes (Armengol, Helliwell & Joule, 2000). These studies provide valuable insights into the mechanisms of formation and the potential use of these compounds in more complex chemical syntheses.
Computational Chemistry Studies
The compound has also been a subject in computational chemistry, where studies focused on understanding its electronic structure. For instance, vibrational spectroscopic investigations, along with ab initio and DFT studies, have been conducted on similar compounds to understand their structural and vibrational characteristics, contributing to the broader understanding of such molecules in various chemical contexts (Arjunan et al., 2009).
Safety and Hazards
properties
IUPAC Name |
7-bromo-1-chloro-3-methylisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-4-7-2-3-8(11)5-9(7)10(12)13-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHCNYDJDGUOSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)Br)C(=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1-chloro-3-methylisoquinoline | |
CAS RN |
1206980-30-4 |
Source
|
Record name | 7-bromo-1-chloro-3-methylisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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